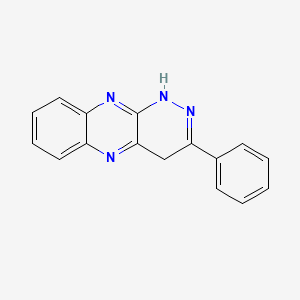
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene is a complex organic compound that belongs to the class of anthracene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce phenyl groups into the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents such as toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can interact with proteins, inhibiting their activity and affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-phenylanthracene-9-yl)pyridine
- 4-(10-phenylanthracene-9-yl)benzonitrile
Uniqueness
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene is unique due to its specific substitution pattern and the presence of nitrogen atoms in the anthracene core. This structural feature imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .
Eigenschaften
Molekularformel |
C16H12N4 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
3-phenyl-1,4-dihydropyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C16H12N4/c1-2-6-11(7-3-1)14-10-15-16(20-19-14)18-13-9-5-4-8-12(13)17-15/h1-9H,10H2,(H,18,20) |
InChI-Schlüssel |
ZEEKUSGXTBVQGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NNC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
![3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)

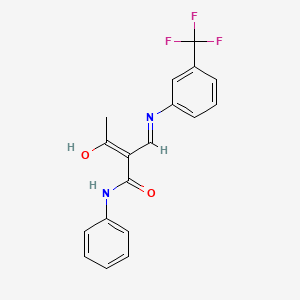

![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)
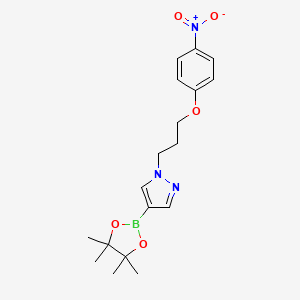

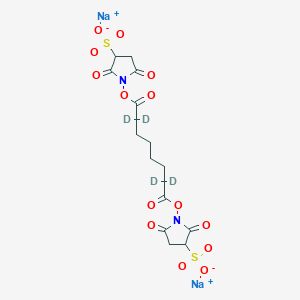

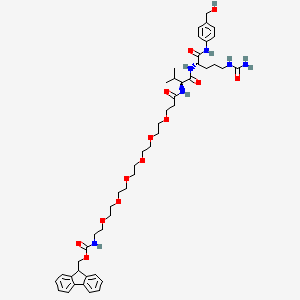
![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
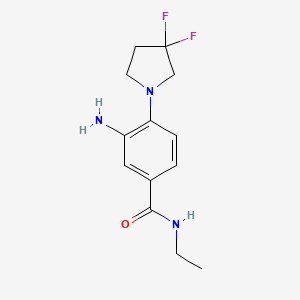
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)
